molecular formula C14H11N3O4 B14600286 N-Benzoyl-2-methyl-5-nitropyridine-3-carboxamide CAS No. 59290-40-3

N-Benzoyl-2-methyl-5-nitropyridine-3-carboxamide

Cat. No.: B14600286
CAS No.: 59290-40-3
M. Wt: 285.25 g/mol
InChI Key: NCQFZSHHVLSEFS-UHFFFAOYSA-N
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Description

N-Benzoyl-2-methyl-5-nitropyridine-3-carboxamide is a chemical compound belonging to the class of nitropyridines. This compound is characterized by the presence of a benzoyl group, a methyl group, and a nitro group attached to a pyridine ring, along with a carboxamide functional group. Nitropyridines are known for their diverse applications in medicinal chemistry and material science.

Preparation Methods

The synthesis of N-Benzoyl-2-methyl-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by subsequent functional group modifications. One common method involves the reaction of pyridine with dinitrogen pentoxide in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide and bisulfite in water to yield 3-nitropyridine . The nitro group can migrate from the 1-position to the 3-position via a [1,5] sigmatropic shift . Further functionalization with benzoyl chloride and methylation steps leads to the final product.

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often include the use of catalysts and controlled reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

N-Benzoyl-2-methyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the carboxamide group yields a carboxylic acid.

Scientific Research Applications

N-Benzoyl-2-methyl-5-nitropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Benzoyl-2-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate enzyme activity, alter signal transduction pathways, and affect gene expression. The benzoyl and carboxamide groups contribute to the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

N-Benzoyl-2-methyl-5-nitropyridine-3-carboxamide can be compared with other nitropyridine derivatives such as 3-nitropyridine and 5-nitropyridine-2-sulfonic acid . While these compounds share a common pyridine ring structure, the presence of different functional groups imparts unique chemical and biological properties. For example, 3-nitropyridine is primarily used in the synthesis of sulfonic acid derivatives, whereas this compound is more versatile in medicinal and material science applications.

Similar compounds include:

These compounds highlight the diversity and potential of nitropyridine derivatives in various scientific and industrial fields.

Properties

CAS No.

59290-40-3

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

N-benzoyl-2-methyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C14H11N3O4/c1-9-12(7-11(8-15-9)17(20)21)14(19)16-13(18)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18,19)

InChI Key

NCQFZSHHVLSEFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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